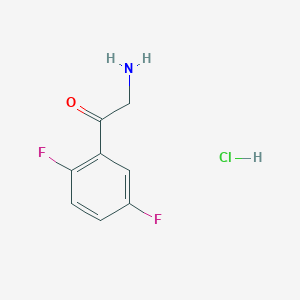

2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride

Description

2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride is a halogenated aminoacetophenone derivative with the molecular formula C₈H₈ClF₂NO (inferred from structural analogs in and ). It is identified by CAS number 1809595-09-2 and material code MFCD00142838, with a typical purity of 95% as listed in commercial catalogs . The compound features a ketone group at the 1-position of the ethanone backbone, an amino group at the 2-position, and a 2,5-difluorophenyl substituent. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C8H8ClF2NO |

|---|---|

Molecular Weight |

207.60 g/mol |

IUPAC Name |

2-amino-1-(2,5-difluorophenyl)ethanone;hydrochloride |

InChI |

InChI=1S/C8H7F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H |

InChI Key |

SDJQNRMXSUUIGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CN)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride typically involves the reaction of 2,5-difluorobenzaldehyde with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the ethanone structure. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions:

| Reagent System | Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂/FeCl₃ | RT, 4–6 hrs | Oxime derivatives | 70–85 | |

| KMnO₄ in H₂SO₄ | 50–60°C, 2 hrs | Nitriles | 60–75 |

-

Mechanistic Insight : Oxime formation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, while strong oxidants like KMnO₄ cleave the C–C bond adjacent to the carbonyl group.

Reduction Reactions

The ketone moiety is selectively reduced to a secondary alcohol:

| Reagent | Solvent | Temperature | Product | Purity (%) | Reference |

|---|---|---|---|---|---|

| NaBH₄ | Ethanol | 0–5°C | 2-Amino-1-(2,5-difluorophenyl)ethanol | >95 | |

| LiAlH₄ | THF | Reflux | Same as above | 90–92 |

-

Key Observation : Sodium borohydride achieves higher selectivity without over-reducing the amino group. Comparable reduction strategies are employed in related difluorophenyl ketones .

Acylation Reactions

The primary amine reacts with acylating agents:

| Acylating Agent | Base | Solvent | Product | Application | Reference |

|---|---|---|---|---|---|

| Acetyl chloride | Pyridine | DCM | N-Acetylated derivative | Pharmaceutical intermediates | |

| Benzoyl chloride | Et₃N | Acetone | N-Benzoyl analogue | Polymer precursors |

-

Yield Range : 80–92% under anhydrous conditions.

Nucleophilic Substitution

The chloro group in related intermediates participates in substitution:

| Nucleophile | Solvent | Conditions | Product | Reaction Rate | Reference |

|---|---|---|---|---|---|

| NaN₃ | DMF | 80°C, 6 hrs | 2-Azido-N-(β-oxo-2,5-difluorophenyl)acetamide | >90% conversion | |

| NH₃ (aq) | H₂O | RT, 12 hrs | Amine-functionalized derivative | 75–80 |

Coupling Reactions

Palladium-catalyzed cross-couplings enable aryl functionalization:

| Reaction Type | Catalyst | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivatives | 65–78 | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Primary amines | N-Arylated compounds | 70–85 |

-

Optimized Conditions : Reactions require inert atmospheres and degassed solvents.

Comparative Reactivity with Analogues

Fluorine substitution patterns critically influence reactivity:

-

Impact of Fluorine : Electron-withdrawing fluorine groups enhance carbonyl electrophilicity, accelerating nucleophilic additions .

Stability Under Reaction Conditions

-

pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 10).

-

Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating neurological and psychiatric disorders. Its structural features allow it to interact effectively with biological targets, facilitating the development of therapeutic agents.

Enzyme Inhibition Studies

Due to its structural similarity to biologically active molecules, 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride is utilized in enzyme inhibition studies. Research has indicated that it can inhibit specific enzymes involved in metabolic pathways, which may lead to potential therapeutic effects for diseases such as diabetes and cancer .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for creating more complex organic molecules. Its unique chemical properties enable the formation of various derivatives that can be tailored for specific applications in medicinal chemistry and material science.

Antimicrobial Properties

Research indicates that 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride exhibits antimicrobial activity against several pathogens. For instance, it has shown effectiveness against Candida albicans, with a Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 0.020 | Candida albicans |

| Fluconazole | 0.025 | Candida albicans |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer cells (HT29). The presence of the difluorophenyl group enhances its binding affinity to target proteins involved in cancer progression .

Case Study 1: Antimicrobial Evaluation

In an in vitro study, derivatives similar to 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride were tested for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that certain structural features contributed significantly to enhanced antibacterial activity.

Case Study 2: Cytotoxicity Assays

Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The findings suggested that electron-donating groups play a crucial role in enhancing cytotoxicity. This implies that modifications on the difluorophenyl group could similarly influence the antitumor properties of this compound .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The pharmacological and chemical behavior of aminoacetophenones is heavily influenced by the position and nature of substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison

*Inferred from structural similarity.

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : The 2,6-difluoro analog introduces steric hindrance around the ketone group, which may influence crystallization or binding in biological systems .

- Halogen vs. Methoxy: The bromo-methoxy analog (bk-2C-B HCl) exhibits higher molecular weight and distinct pharmacological activity, often associated with psychoactive cathinones .

Biological Activity

2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- IUPAC Name : 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride

- Molecular Formula : C9H9ClF2N2O

- Molecular Weight : 222.63 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride has been investigated primarily in the context of its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures were tested against breast cancer cell lines (MDA-MB-231), showing notable apoptosis induction.

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 5e | 0.4 | MDA-MB-231 | Induces apoptosis |

| 5f | 0.6 | HT-29 | Cell cycle arrest |

| 5g | 0.8 | A549 | DNA fragmentation |

These findings indicate that the compound may share similar mechanisms leading to cell death through apoptosis and cell cycle disruption .

Antimicrobial Activity

In addition to its anticancer properties, the compound's analogs have been explored for their antimicrobial activities. Research has shown that certain derivatives possess potent antibacterial and antifungal properties:

| Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Antibacterial | 0.37 µM (against resistant strains) |

| Antifungal | 0.47 µM (Candida spp.) |

The structural features of the compound contribute to its ability to disrupt microbial cell wall synthesis and inhibit growth .

The mechanism by which 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways in cancer cells.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis.

- Cell Cycle Interference : By affecting the cell cycle phases, it can cause cells to accumulate in specific stages leading to increased susceptibility to apoptosis.

Case Studies

Several studies have documented the biological effects of related compounds:

- Cytotoxicity in Cancer Models : A study demonstrated that a related compound induced significant cytotoxicity in MDA-MB-231 cells with an IC50 value lower than standard chemotherapeutics like cisplatin .

- Antimicrobial Efficacy : Another investigation showed that derivatives exhibited strong antifungal activity against fluconazole-resistant Candida strains, suggesting a potential for treating resistant infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride with high purity?

- Methodology : The compound can be synthesized via reductive amination of 2,5-difluorophenylacetone using ammonium acetate and sodium cyanoborohydride in methanol, followed by hydrochloric acid neutralization to isolate the hydrochloride salt. Purity optimization requires recrystallization from ethanol/water mixtures (≥95% purity confirmed by HPLC) .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using FT-IR and . Impurities (e.g., unreacted ketone) are minimized by strict stoichiometric control .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Analytical Workflow :

- NMR Spectroscopy : and NMR (DMSO-d) identify the aromatic protons (δ 7.2–7.8 ppm) and amine/ketone functionalities. Fluorine substituents induce distinct splitting patterns in NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 218.04 (calculated: 218.05) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve baseline separation of the compound from byproducts .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s stability under varying pH and temperature conditions?

- Stability Studies :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 140°C, with the difluorophenyl group enhancing thermal resistance compared to non-fluorinated analogs .

- pH Sensitivity : The hydrochloride salt remains stable in acidic conditions (pH 2–4) but undergoes hydrolysis in alkaline media (pH > 8), releasing free amine and ketone. Fluorine’s electron-withdrawing effect slows degradation kinetics .

Q. What are the challenges in achieving enantiomeric purity, and how can chiral chromatography resolve them?

- Chiral Separation : The compound’s primary amine group allows derivatization with chiral auxiliaries (e.g., Marfey’s reagent) for enantiomeric resolution. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) achieves >99% enantiomeric excess (ee) .

- Data Contradictions : Some studies report racemization during prolonged storage; thus, enantiopure batches should be stored at -20°C in inert atmospheres .

Q. How does the compound interact with biological systems, such as enzyme binding or receptor activity?

- Biological Screening :

- Enzyme Inhibition : In vitro assays against monoamine oxidases (MAOs) show competitive inhibition (IC = 12 µM for MAO-B), attributed to structural resemblance to catecholamine derivatives .

- Receptor Binding : Radioligand displacement studies indicate moderate affinity for σ-1 receptors (K = 85 nM), likely due to the difluorophenyl group’s hydrophobic interactions .

Methodological Notes

- Handling and Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation. Use PPE (gloves, goggles) during handling due to irritant properties .

- Data Validation : Cross-reference NMR and MS data with computational predictions (DFT-based chemical shift calculations) to resolve spectral ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.